![molecular formula C19H32O4Si B14218649 Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- CAS No. 830345-52-3](/img/structure/B14218649.png)
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- is a complex organosilicon compound It is characterized by the presence of a silane group bonded to a triethyl group and a dioxolane ring with phenyl and trimethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- typically involves the reaction of triethylsilane with a precursor containing the dioxolane ring. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the desired product from by-products and impurities.
化学反应分析
Types of Reactions
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to simpler silanes or siloxanes.
Substitution: The triethylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like platinum or palladium. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
科学研究应用
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- involves its interaction with molecular targets through its reactive silane group. This interaction can lead to the formation of covalent bonds with other molecules, altering their chemical properties. The pathways involved may include nucleophilic substitution, addition reactions, and radical-mediated processes.
相似化合物的比较
Similar Compounds
Trimethylsilane: A simpler silane compound with three methyl groups.
Triethylsilane: Similar to the compound but lacks the dioxolane ring.
Phenyltrimethylsilane: Contains a phenyl group attached to a trimethylsilane moiety.
Uniqueness
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- is unique due to the presence of the dioxolane ring and the combination of phenyl and trimethyl substituents. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specific applications that simpler silanes cannot fulfill.
属性
CAS 编号 |
830345-52-3 |
|---|---|
分子式 |
C19H32O4Si |
分子量 |
352.5 g/mol |
IUPAC 名称 |
triethyl-[(4,4,5-trimethyl-5-phenyldioxolan-3-yl)methylperoxy]silane |
InChI |
InChI=1S/C19H32O4Si/c1-7-24(8-2,9-3)23-20-15-17-18(4,5)19(6,22-21-17)16-13-11-10-12-14-16/h10-14,17H,7-9,15H2,1-6H3 |
InChI 键 |
MRIMDTRQNPIIQF-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OOCC1C(C(OO1)(C)C2=CC=CC=C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


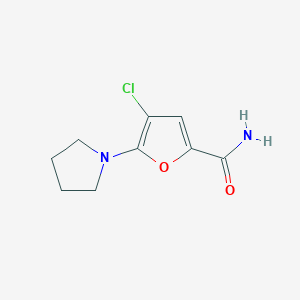
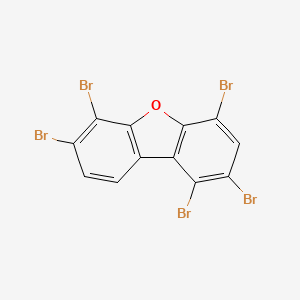
![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

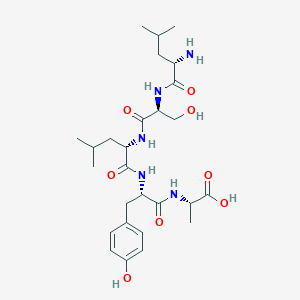
![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
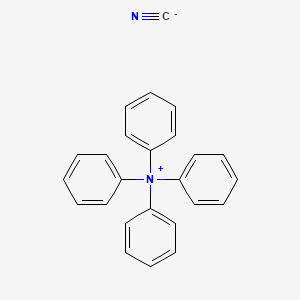
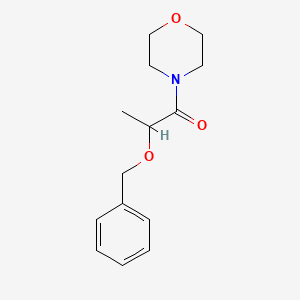
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)

![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)
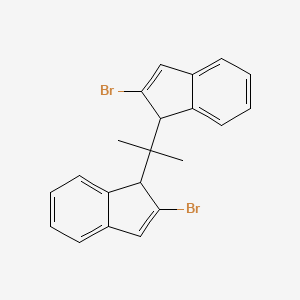
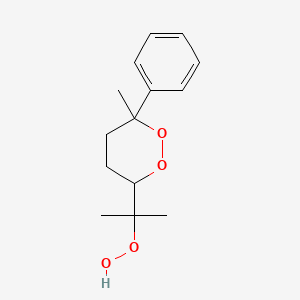
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)
